calcium;dichloride;tetrahydrate

Übersicht

Beschreibung

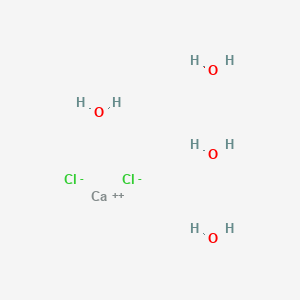

Calcium dichloride tetrahydrate is an inorganic compound with the chemical formula CaCl₂·4H₂O . It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its hygroscopic properties, which means it can absorb moisture from the air.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium dichloride tetrahydrate can be synthesized by reacting calcium hydroxide with hydrochloric acid. The reaction is as follows:

Ca(OH)2+2HCl→CaCl2+2H2O

The resulting calcium chloride solution is then crystallized to obtain the tetrahydrate form. The crystallization process involves cooling the solution to allow the formation of calcium dichloride tetrahydrate crystals.

Industrial Production Methods

In industrial settings, calcium dichloride tetrahydrate is produced by neutralizing hydrochloric acid with calcium carbonate or calcium hydroxide. The reaction with calcium carbonate is as follows:

CaCO3+2HCl→CaCl2+CO2+H2O

The solution is then evaporated to remove excess water, and the remaining solution is cooled to crystallize calcium dichloride tetrahydrate.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium dichloride tetrahydrate undergoes various types of chemical reactions, including:

Hydration and Dehydration: It can lose or gain water molecules, converting between different hydrate forms.

Precipitation: It can react with sulfate ions to form calcium sulfate.

Complexation: It can form complexes with other ions or molecules.

Common Reagents and Conditions

Hydration and Dehydration: Heating calcium dichloride tetrahydrate can remove water molecules, converting it to anhydrous calcium chloride.

Precipitation: Reacting with sulfuric acid or sodium sulfate can precipitate calcium sulfate.

Complexation: It can form complexes with ammonia or ethylene glycol under specific conditions.

Major Products Formed

Anhydrous Calcium Chloride: Formed by heating calcium dichloride tetrahydrate.

Calcium Sulfate: Formed by reacting with sulfate ions.

Calcium Complexes: Formed by reacting with complexing agents like ammonia.

Wissenschaftliche Forschungsanwendungen

Calcium dichloride tetrahydrate has numerous applications in scientific research:

Chemistry: Used as a drying agent due to its hygroscopic nature. It is also used in the preparation of calcium-based compounds.

Biology: Used in cell culture media to provide essential calcium ions. It is also used in the preparation of competent cells for transformation in molecular biology.

Medicine: Used in medical treatments to correct calcium deficiencies and as an electrolyte in intravenous fluids.

Industry: Used in the production of brine for refrigeration, as a de-icing agent, and in cement production to accelerate the setting process.

Wirkmechanismus

Calcium dichloride tetrahydrate dissociates in water to provide calcium ions (Ca²⁺) and chloride ions (Cl⁻). These ions are essential for various physiological processes:

Calcium Ions: Play a crucial role in muscle contraction, nerve transmission, and blood clotting. They also act as secondary messengers in signal transduction pathways.

Chloride Ions: Help maintain osmotic balance and are involved in the production of hydrochloric acid in the stomach.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Calcium Chloride Anhydrous (CaCl₂): Similar in chemical composition but lacks water molecules. It is more hygroscopic and used in applications requiring anhydrous conditions.

Calcium Chloride Dihydrate (CaCl₂·2H₂O): Contains two water molecules. It is less hygroscopic than the tetrahydrate form.

Calcium Chloride Hexahydrate (CaCl₂·6H₂O): Contains six water molecules. It is used in applications requiring higher hydration levels.

Uniqueness

Calcium dichloride tetrahydrate is unique due to its specific hydration level, making it suitable for applications where moderate hygroscopicity is required. Its ability to form stable hydrates makes it versatile for various industrial and laboratory uses.

Eigenschaften

IUPAC Name |

calcium;dichloride;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVAQJGGDVQAU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469574 | |

| Record name | AGN-PC-00CUV2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25094-02-4 | |

| Record name | AGN-PC-00CUV2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

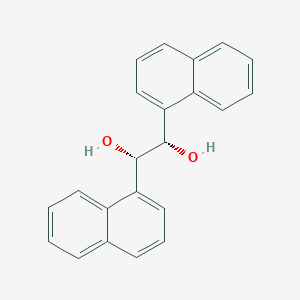

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)

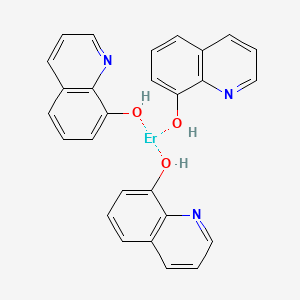

![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)

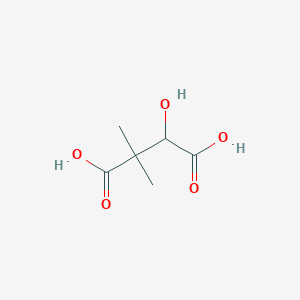

![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)

![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B3333924.png)